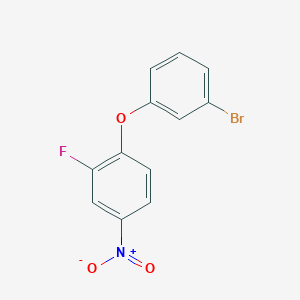

1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene

Description

Properties

IUPAC Name |

1-(3-bromophenoxy)-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrFNO3/c13-8-2-1-3-10(6-8)18-12-5-4-9(15(16)17)7-11(12)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWZDBZBTWRFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651870 | |

| Record name | 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74660-86-9 | |

| Record name | 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene generally involves three key steps:

- Preparation of halogenated and nitro-substituted benzene derivatives.

- Formation of the phenoxy linkage through nucleophilic aromatic substitution.

- Introduction of fluorine and bromine substituents in the correct positions.

Industrial and laboratory methods emphasize high yield, purity, and cost-effectiveness, often avoiding expensive reagents like KF or CsF.

Preparation of Key Intermediate: 3-Bromo-2-fluoro-4-nitrobenzene

A crucial precursor to this compound is 3-bromo-2-fluoro-4-nitrobenzene. A patented method provides a detailed multi-step synthesis starting from o-bromoaniline with the following steps:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Acetylation of o-bromoaniline | Acetyl chloride, alkali | Produces N-(2-bromophenyl)acetamide |

| 2 | Nitration | Nitric acid | Yields N-(2-bromo-6-nitrophenyl)acetamide |

| 3 | Hydrolysis | Hydrochloric acid (mass ratio 1:5-12) | Produces 2-bromo-6-nitroaniline |

| 4 | Diazotization and fluorination | Fluoride aqueous solution, organic solvents, heating reflux | Forms 3-bromo-2-fluoronitrobenzene |

This method avoids expensive fluorinating agents and achieves high conversion rates and product purity, suitable for industrial scale production.

Formation of this compound

The phenoxy linkage is typically formed by nucleophilic aromatic substitution of 3-bromo-2-fluoro-4-nitrobenzene with 3-bromophenol or its derivatives. This reaction proceeds under basic conditions where the phenol is deprotonated to phenolate ion, which then attacks the fluorinated aromatic ring, displacing the fluorine atom.

- Base: Alkali such as potassium carbonate or sodium hydride.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Elevated temperatures (80–120 °C) to facilitate substitution.

- Reaction time: Several hours until completion, monitored by TLC or HPLC.

Summary Table of Preparation Steps

| Compound | Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|---|

| o-Bromoaniline | 1 | Acetylation | Acetyl chloride, alkali | N-(2-bromophenyl)acetamide |

| N-(2-bromophenyl)acetamide | 2 | Nitration | Nitric acid | N-(2-bromo-6-nitrophenyl)acetamide |

| N-(2-bromo-6-nitrophenyl)acetamide | 3 | Hydrolysis | HCl (mass ratio 1:5-12) | 2-bromo-6-nitroaniline |

| 2-bromo-6-nitroaniline | 4 | Diazotization & Fluorination | Fluoride aqueous solution, organic solvents, reflux | 3-bromo-2-fluoronitrobenzene |

| 3-bromo-2-fluoronitrobenzene + 3-bromophenol | 5 | Nucleophilic Aromatic Substitution | Base (K2CO3), DMF, heat | This compound |

Research Findings and Analysis

- The use of acetyl protection during nitration prevents unwanted side reactions and improves regioselectivity.

- Hydrolysis conditions (acid concentration and temperature) are critical for efficient conversion to the aniline intermediate.

- Diazotization and fluorination steps benefit from controlled addition rates and temperature to maximize yield and minimize side products.

- Avoidance of expensive fluorinating agents such as KF and CsF reduces cost and environmental impact.

- The nucleophilic aromatic substitution to form the ether linkage is facilitated by electron-withdrawing nitro groups activating the aromatic ring towards nucleophilic attack.

- Industrial scalability is feasible due to the use of inexpensive reagents and straightforward purification steps like filtration, washing, and distillation.

Chemical Reactions Analysis

1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(3-Bromophenoxy)-2-fluoro-4-aminobenzene.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or nitro group is replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. Reaction conditions vary depending on the desired transformation.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of 1-(3-bromophenoxy)-2-fluoro-4-nitrobenzene exhibit promising antitubercular activity. A study synthesized a series of compounds based on this scaffold and evaluated their effectiveness against Mycobacterium tuberculosis. The most potent derivative demonstrated a minimal inhibitory concentration (MIC) of 4 μg/mL against resistant strains, indicating its potential as a lead compound for developing new antitubercular agents .

Anticancer Properties

The compound also serves as an important intermediate in the synthesis of anticancer drugs. Its structural features allow for modifications that can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have been designed to target specific cancer pathways, improving their efficacy and safety profiles .

Chemical Synthesis

Synthetic Intermediates

this compound is utilized as an intermediate in the synthesis of various complex organic molecules. Its reactivity can be harnessed in multi-step synthetic pathways to create compounds with diverse functionalities. For example, it can be used in the preparation of other halogenated aromatic compounds through electrophilic substitution reactions .

Fluorination Reactions

The fluorine atom in the compound enhances its reactivity and stability, making it suitable for fluorination reactions that are crucial in synthesizing pharmaceuticals with improved bioavailability. The preparation methods often involve using less expensive reagents while achieving high purity products, making it advantageous for industrial applications .

Material Science

Polymer Chemistry

In material science, this compound has been explored for its potential use in creating functional polymers. Its bromine and fluorine substituents can impart unique thermal and mechanical properties to polymers, making them suitable for high-performance applications such as coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: The specific pathways affected by the compound depend on its chemical structure and the nature of its interactions with biological molecules. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Boiling Point : 347.9 ± 37.0 °C (at 760 mmHg)

- Melting Point: No data available

- Polarizability : 28.6 ± 0.5 cm³

- Storage : Room temperature, under inert atmosphere

Comparison with Structurally Similar Compounds

Structural Analogues with Bromophenoxy and Nitro Groups

The following compounds share structural similarities but differ in substituent positions or functional groups:

Key Observations :

- Positional Isomerism: The placement of bromophenoxy (e.g., 2-, 3-, or 4-substitution) significantly impacts reactivity and applications. For example, this compound is prioritized in protein degradation studies due to steric and electronic compatibility with target enzymes .

- Halogen Substitution: Replacing fluorine with chlorine (as in 1-(3-Bromophenoxy)-4-chloro-2-nitrobenzene) increases molecular weight (328.54 vs. 312.1) and alters hydrophobicity, influencing pharmacokinetics .

Analogues with Modified Functional Groups

Key Observations :

- Functional Group Impact: Methoxy vs. Phenoxy: Methoxy (OCH₃) in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene reduces steric hindrance compared to bromophenoxy, enhancing solubility but limiting protein-binding efficiency .

Physicochemical Property Comparison

| Compound | Boiling Point (°C) | Melting Point (°C) | LogP (Predicted) | Reactivity Notes |

|---|---|---|---|---|

| This compound | 347.9 ± 37.0 | N/A | 3.2 | Electrophilic aromatic substitution prone |

| 1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene | N/A | N/A | 3.2 | Similar reactivity but lower steric demand |

| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | N/A | N/A | 2.8 | Enhanced solubility in polar solvents |

| 1-(Bromomethyl)-2-fluoro-4-nitrobenzene | N/A | N/A | 2.5 | High alkylation activity |

Thermal Stability: The high boiling point of this compound (347.9 °C) suggests stability under high-temperature reactions, unlike bromomethyl derivatives, which may decompose .

Biological Activity

1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene, with the CAS number 74660-86-9, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

The biological activity of this compound is largely influenced by its structural components. The presence of the bromophenoxy and nitro groups can enhance its interaction with biological targets, potentially leading to various pharmacological effects.

Target Interactions

Similar compounds have exhibited interactions with several biological targets, including:

- Enzymes : Compounds with similar structures have been shown to inhibit enzymes involved in bacterial cell wall synthesis, such as penicillin-binding proteins (PBPs) .

- Receptors : The compound may also interact with specific receptors that modulate cellular signaling pathways.

Biological Activities

This compound has been evaluated for several biological activities:

Antimicrobial Activity

Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, derivatives containing the phenoxy and nitro functionalities have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Compound 3m | 4 | Rifampicin-resistant TB |

| Isoniazid | 0.0625 | Standard TB |

MIC = Minimum Inhibitory Concentration

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. Preliminary studies suggest that it may exhibit selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (μg/mL) |

|---|---|

| Vero (Normal) | >100 |

| A549 (Lung Cancer) | 25 |

| MCF7 (Breast Cancer) | 30 |

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME).

- Absorption : The compound's lipophilicity may influence its absorption rates in biological systems.

- Metabolism : Potential metabolic pathways could involve oxidation or reduction reactions, leading to various metabolites that may possess distinct biological activities.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds that incorporate the bromophenoxy and nitro functionalities. These studies highlight the importance of structural modifications in enhancing biological activity.

Example Study

In a study examining a series of phenoxy derivatives, compounds similar to this compound were synthesized and tested for their antitubercular activities. The most potent derivative showed an MIC value comparable to established antitubercular agents, indicating promising therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene, and how can yield be maximized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene core. A plausible route is:

Nitration and Fluorination: Start with 1-fluoro-4-nitrobenzene. Ensure controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Fluorination can be achieved via halogen exchange using KF in polar aprotic solvents .

Coupling with 3-Bromophenol: Use Ullmann coupling or nucleophilic aromatic substitution (SNAr) to introduce the 3-bromophenoxy group. CuI catalysis in DMF at 120°C for 24 hours is effective for aryl ether formation .

Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity. Monitor by TLC and HPLC .

Key Considerations:

- Optimize stoichiometry (1:1.2 molar ratio of fluoronitrobenzene to 3-bromophenol).

- Reaction temperature >100°C improves SNAr efficiency but may increase side products.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: The fluorine atom at position 2 causes splitting patterns in adjacent protons. The 3-bromophenoxy group’s aromatic protons appear as a triplet (J = 8 Hz) due to coupling with fluorine. Nitro groups deshield nearby protons, shifting them downfield (δ 8.2–8.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 326.97 (C₁₂H₈BrFN₂O₃⁺). Fragmentation peaks at m/z 249 (loss of NO₂) and 171 (loss of Br) validate the structure .

- HPLC: Use a C18 column (MeCN/H₂O, 70:30) with UV detection at 254 nm. Retention time ~12.3 minutes .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Waste Management: Collect brominated waste separately in labeled containers. Neutralize acidic byproducts with NaHCO₃ before disposal .

- Emergency Measures: In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed?

Methodological Answer: Nitration at position 4 competes with undesired positions (e.g., meta to fluorine). Strategies include:

- Directing Group Effects: The fluorine atom acts as a weak meta-director. Use mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to favor para-nitration .

- Protection/Deprotection: Temporarily protect the phenoxy group with acetyl chloride. After nitration, hydrolyze with NaOH/EtOH to restore the hydroxyl group .

- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict electrophilic attack sites. Compare activation energies for para vs. meta pathways to optimize conditions .

Q. How do solvent polarity and catalyst choice influence coupling efficiency?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr, increasing reaction rates. Non-polar solvents (toluene) favor Ullmann coupling but require higher temperatures (150°C) .

- Catalyst Optimization: CuI (5 mol%) with 1,10-phenanthroline ligand enhances Ullmann coupling yields (75–85%). For SNAr, K₂CO₃ as a base outperforms Cs₂CO₃ in reducing side reactions .

- Kinetic Monitoring: Use in-situ IR to track aryl ether formation (C-O stretch at 1250 cm⁻¹). Adjust catalyst loading if the reaction stalls .

Q. How can contradictions in reported reaction yields be resolved?

Methodological Answer:

- Control Experiments: Replicate literature procedures while varying one parameter (e.g., solvent, temperature). For example, if yields drop above 120°C, thermal decomposition may occur .

- Side Product Analysis: Isolate byproducts via preparative TLC and characterize (e.g., di-nitrated derivatives or debrominated species). Adjust stoichiometry or reaction time accordingly .

- Statistical Design: Use a Box-Behnken model to optimize variables (temperature, catalyst loading, solvent ratio) and identify interactions affecting yield .

Q. What computational tools predict the compound’s reactivity in further functionalization?

Methodological Answer:

- Molecular Dynamics (MD): Simulate nucleophilic attack sites using Schrödinger Suite. The nitro group’s electron-withdrawing effect directs electrophiles to the fluorine-adjacent position .

- Docking Studies: Predict binding affinity with enzymes (e.g., cytochrome P450) for toxicity assessment. The bromine atom’s steric bulk may hinder interactions .

- Reaxys Database: Search for analogous compounds (e.g., 1-bromo-3-fluoro-4-nitrobenzene) to extrapolate reaction pathways and activation barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.